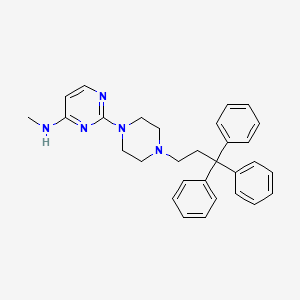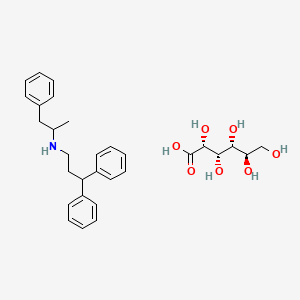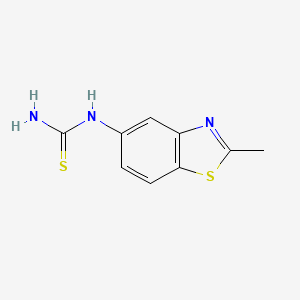![molecular formula C11H9N3O B14713771 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 6759-49-5](/img/structure/B14713771.png)
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and reactivity. It features a pyridine ring attached to a hydrazinylidene group, which is further connected to a cyclohexa-2,5-dien-1-one moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-aminopyridine with cyclohexa-2,5-dien-1-one derivatives under specific conditions. One common method includes the use of aromatic amines in a 1,8-addition pattern, which is favored by electron-donating substituents in the aromatic amine and electron-withdrawing groups in the cyclohexa-2,5-dien-1-one .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反応の分析
Types of Reactions
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead dioxide, reducing agents such as sodium borohydride, and nucleophiles like aromatic amines. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol .
Major Products
Major products formed from these reactions include N-aryl-N’-(4-oxocyclohexa-2,5-dien-1-ylidene)arenecarbohydrazonamides and other substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its reactivity and ability to form stable complexes.
Industry: It is used in the development of advanced materials, including catalytically active nanocomposites.
作用機序
The mechanism of action of 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its ability to form stable complexes with various molecular targets. The hydrazinylidene group can interact with metal ions and other electrophiles, facilitating catalytic processes and other chemical transformations. The pyridine ring enhances its binding affinity and specificity for certain molecular targets .
類似化合物との比較
Similar Compounds
4-(2-Pyridylazo)resorcinol: Known for its use in metal ion detection and chelation.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Used in crystallographic studies and material science.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Known for its role in oxidation reactions and radical formation.
Uniqueness
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of a pyridine ring and a hydrazinylidene group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
特性
CAS番号 |
6759-49-5 |
|---|---|
分子式 |
C11H9N3O |
分子量 |
199.21 g/mol |
IUPAC名 |
4-(pyridin-3-yldiazenyl)phenol |
InChI |
InChI=1S/C11H9N3O/c15-11-5-3-9(4-6-11)13-14-10-2-1-7-12-8-10/h1-8,15H |
InChIキー |
JXNCTIUTVVKSGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)N=NC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



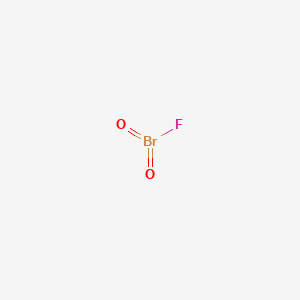

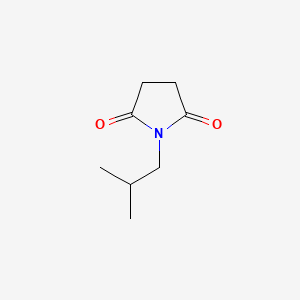
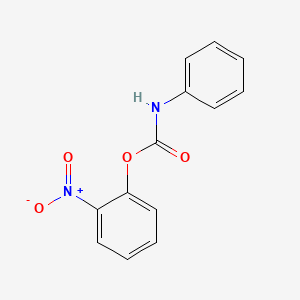
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)

![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
